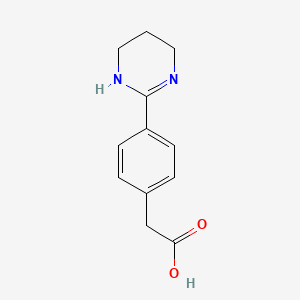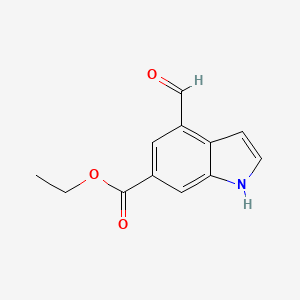
(S)-4-Methylhex-2-ynoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-4-Methylhex-2-ynoic acid is an organic compound with the molecular formula C7H10O2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Methylhex-2-ynoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the alkylation of a propargyl alcohol derivative followed by oxidation to introduce the carboxylic acid group. The reaction conditions often require controlled temperatures and the use of solvents like tetrahydrofuran (THF) to maintain the stability of intermediates.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process might include steps such as catalytic hydrogenation and selective oxidation, with careful monitoring of reaction parameters to optimize the production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-4-Methylhex-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkyne group into a diketone or carboxylic acid derivative.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation catalysts.
Substitution: The compound can participate in nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or organometallic reagents.
Major Products: The major products formed from these reactions include various derivatives of this compound, such as alkenes, alkanes, and substituted carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(S)-4-Methylhex-2-ynoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules with chiral centers.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism by which (S)-4-Methylhex-2-ynoic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include metabolic processes where the compound acts as a competitive inhibitor, affecting the overall biochemical reactions within cells.
Vergleich Mit ähnlichen Verbindungen
4-Methylhexanoic acid: Similar in structure but lacks the alkyne group, making it less reactive in certain chemical reactions.
Hex-2-ynoic acid: Shares the alkyne group but differs in the position of the methyl group, affecting its stereochemistry and reactivity.
Uniqueness: (S)-4-Methylhex-2-ynoic acid is unique due to its chiral nature and the presence of both an alkyne and a carboxylic acid group. This combination of features makes it a versatile compound in synthetic chemistry and a valuable subject of study in various scientific disciplines.
Eigenschaften
Molekularformel |
C7H10O2 |
|---|---|
Molekulargewicht |
126.15 g/mol |
IUPAC-Name |
(4S)-4-methylhex-2-ynoic acid |
InChI |
InChI=1S/C7H10O2/c1-3-6(2)4-5-7(8)9/h6H,3H2,1-2H3,(H,8,9)/t6-/m0/s1 |
InChI-Schlüssel |
LNPJWHMAAGDLIG-LURJTMIESA-N |
Isomerische SMILES |
CC[C@H](C)C#CC(=O)O |
Kanonische SMILES |
CCC(C)C#CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[2-[4-[3,5-bis[4-[2-(3-carboxy-4-hydroxyphenyl)ethynyl]phenyl]phenyl]phenyl]ethynyl]-2-hydroxybenzoic acid](/img/structure/B12958134.png)













